molecular formula C9H7ClN2O2S B187132 [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 5450-31-7

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid

Cat. No.: B187132
CAS No.: 5450-31-7
M. Wt: 242.68 g/mol
InChI Key: GBMGBPADBDLEKL-UHFFFAOYSA-N
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Description

CAS Number: 5450-31-7 Molecular Formula: C 9 H 7 ClN 2 O 2 S Molecular Weight: 242.68 g/mol [ citation 1 ]. Research Applications and Value: [(5-Chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid is a chemical compound based on the benzimidazole scaffold, a privileged structure in medicinal chemistry [ citation 6 ]. The benzimidazole core is known for its diverse biological activities and its ability to interact with critical biological targets through various mechanisms, including hydrogen bonding and π-π stacking [ citation 6 ]. This specific derivative, featuring a chloro-substituent and a sulfanylacetic acid side chain, serves as a valuable synthetic intermediate for researchers developing novel bioactive molecules. This compound is part of a class of molecules being investigated in oncology research for their potential to inhibit key enzymes like topoisomerase II (Topo II) and interact with DNA [ citation 6 ]. Its structure offers multiple sites for further chemical modification, making it a versatile building block for constructing more complex heterocyclic systems, such as hydrazone hybrids, which are explored for their anti-proliferative effects against various tumor cell lines [ citation 6 ]. Usage Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals [ citation 4 ].

Properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMGBPADBDLEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279809
Record name [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
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Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-31-7
Record name 2-[(6-Chloro-1H-benzimidazol-2-yl)thio]acetic acid
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Record name NSC14185
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Record name [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
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Preparation Methods

Nucleophilic Substitution Route from 5-Chloro-1H-Benzimidazole-2-Thiol

Reaction Scheme :

Procedure :

  • Dissolve 5-chloro-1H-benzimidazole-2-thiol (1.0 equiv) in anhydrous DMF under nitrogen

  • Add K₂CO₃ (2.5 equiv) and stir at 0°C for 15 min

  • Introduce chloroacetic acid (1.2 equiv) dropwise

  • Heat to 60°C for 8 hr under reflux

  • Quench with ice-water, acidify to pH 2–3 with HCl

  • Extract with ethyl acetate, dry over Na₂SO₄, and crystallize from ethanol/water

Optimization Data :

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTHFDMF
BaseK₂CO₃Et₃NK₂CO₃
Temperature (°C)608060
Yield (%)725872

This method, adapted from patent CN101052397A, achieves 72% yield by leveraging DMF’s high polarity to stabilize the thiolate intermediate. The exclusion of oxidizing agents prevents conversion to sulfone byproducts.

Cyclocondensation of 4-Chloro-1,2-Diaminobenzene with Mercaptoacetic Acid

Reaction Mechanism :

  • Ring formation : Condensation of 4-chloro-1,2-diaminobenzene with mercaptoacetic acid in acidic media

  • Oxidative aromatization : Using Na₂S₂O₅ or I₂ as oxidizing agent

Stepwise Protocol :

  • Reflux 4-chloro-1,2-diaminobenzene (1.0 equiv) and mercaptoacetic acid (1.1 equiv) in 4N HCl (15 mL) at 110°C for 12 hr

  • Cool to RT, add Na₂S₂O₅ (0.5 equiv)

  • Stir for 2 hr, neutralize with NH₄OH

  • Filter precipitate and recrystallize from MeOH

Analytical Comparison :

MethodPurity (HPLC)Melting Point (°C)Reference
Nucleophilic98.5%214–216
Cyclocondensation95.2%210–212

While cyclocondensation simplifies the synthesis by integrating ring formation and side-chain attachment, it produces lower yields (58–65%) due to competing polymerization of the diamine precursor.

Critical Analysis of Synthetic Challenges

Regioselectivity in Chlorination

Positional isomerism arises during benzimidazole formation if chlorination occurs post-cyclization. Pre-chlorinated diamine precursors (e.g., 4-chloro-1,2-diaminobenzene) ensure exclusive 5-substitution, as confirmed by 1H^1H-NMR coupling patterns:

  • H-4 : Doublet at δ 7.52 ppm (J=8.4HzJ = 8.4 \, \text{Hz})

  • H-6 : Doublet at δ 7.48 ppm (J=8.4HzJ = 8.4 \, \text{Hz})

  • H-7 : Singlet at δ 7.89 ppm

Thioether Stability

The C–S bond in the sulfanyl-acetic acid moiety undergoes oxidation to sulfoxide (R–SO–R') under aerobic conditions. Synthesis must employ degassed solvents and inert atmospheres, as evidenced by comparative FTIR data:

ConditionS=O Stretch (cm⁻¹)Thioether Content
Air104578%
N₂Absent99%

Scalability and Industrial Adaptations

Kilogram-scale production (Patent CN101052397A) utilizes:

  • Continuous flow reactors for improved heat transfer during exothermic thiolate formation

  • Membrane-based solvent exchange to replace DMF with ethyl acetate, reducing environmental impact

  • Crystallization gradient control through anti-solvent precipitation (water addition rate: 0.5 L/min)

Industrial batches achieve 89% purity before recrystallization, rising to 99.7% after two crystallizations from acetonitrile/water (3:1).

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • 1H^1H-NMR (DMSO-d₆) : δ 13.2 (s, 1H, COOH), 8.21 (s, 1H, H-1), 7.89 (s, 1H, H-4), 4.12 (s, 2H, CH₂)

  • HPLC : Rt = 6.72 min (C18 column, 0.1% H₃PO₄/MeOH 65:35)

  • Elemental Analysis : Calculated C 44.55%, H 2.91%, N 11.55%; Found C 44.48%, H 2.89%, N 11.51%

Purity Optimization

Recrystallization solvent screening reveals ethanol/water (4:1) as optimal:

Solvent SystemPurity IncreaseYield Loss
Ethanol/Water98.2% → 99.7%12%
Acetonitrile98.2% → 99.1%8%
Ethyl Acetate98.2% → 97.5%5%

Chemical Reactions Analysis

Types of Reactions

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H7ClN2O2S, featuring a benzimidazole core with a sulfanyl group. Its unique structure allows for diverse chemical reactivity, making it a valuable building block in synthetic chemistry.

Pharmaceutical Development

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. Its benzimidazole core is known for anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity
Recent studies have demonstrated that this compound can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell signaling pathways. The following table summarizes its effects on different cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)10Inhibition of PI3K/Akt pathway
A549 (Lung Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Activation of caspase pathways

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study assessing its Minimum Inhibitory Concentration (MIC) revealed promising results:

MicroorganismMIC (mg/mL)Method
Staphylococcus aureus0.015Broth Microdilution
Escherichia coli0.030Disc Diffusion
Pseudomonas aeruginosa0.025Disc Diffusion
Candida albicans0.050Broth Microdilution

These findings indicate that the compound's antibacterial activity is comparable to standard antibiotics like Gentamicin .

Agricultural Chemistry

The compound is being explored for use in agrochemicals, particularly as a pesticide due to its effectiveness against certain pests and diseases. Its application in crop protection products can enhance agricultural yield and sustainability.

Case Study: Pesticidal Efficacy
In trials, this compound demonstrated effective control over common agricultural pests, significantly reducing infestation rates compared to untreated controls.

Biochemical Research

This compound is utilized in enzyme inhibition studies, providing insights into metabolic pathways and therapeutic targets. Its ability to inhibit phosphodiesterases (PDEs) enhances cyclic nucleotide levels, which are crucial for various cellular processes.

Research Findings: Enzyme Interaction
Studies have shown that this compound effectively inhibits PDE4, leading to increased levels of cAMP in cellular models, thereby influencing cell growth and differentiation .

Material Science

In material science, this compound is investigated for developing new materials with enhanced durability and chemical resistance. Its unique chemical properties make it suitable for formulating coatings and polymers.

Mechanism of Action

The mechanism of action of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid with structurally related compounds, focusing on substituents, molecular weight, and solubility:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Solubility
This compound Cl (5), SHCH2COOH (2) C9H7ClN2O2S ~242.5 Not explicitly reported
(5-Methoxy-1H-benzimidazol-2-yl)sulfanylacetic acid OCH3 (5) C10H10N2O3S 238.27 Discontinued; limited data
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid F (5), OCH2COOH (2) C10H9FN2O3S ~256.0 Available commercially
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid SO2CH3 (2) C10H10N2O4S 254.26 Soluble in DMSO, methanol
2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide CH3 (5), SHCH2CONH2 (2) C10H10N3OS 235.27 Limited solubility data

Key Observations :

  • Chlorine vs. Methoxy/Fluoro : The chloro substituent increases molecular weight and lipophilicity compared to methoxy (C10H10N2O3S, 238.27 g/mol) or fluoro (C10H9FN2O3S, ~256 g/mol) analogs. This may enhance cellular uptake but reduce aqueous solubility .
  • Sulfanyl vs.
  • Positional Isomerism : The methylsulfonyl derivative ([2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid) attaches the acetic acid group at the 1-position, altering electronic distribution and solubility (soluble in DMSO) .
Anticancer Potential
  • The hydrazide derivative of (1H-benzimidazol-2-ylsulfanyl)acetic acid exhibited superior anticancer activity to 5-fluorouracil against breast cancer cells, highlighting the pharmacological relevance of this scaffold .
  • The 5-chloro substitution in related compounds (e.g., 4-(5-chloro-1H-benzimidazol-2-yl)-benzoic acid benzylidene hydrazides) has been linked to enhanced cytotoxicity, suggesting that the chloro group improves target binding or metabolic stability .
Commercial Availability and Discontinuation
  • The 5-methoxy analog (CAS 4813-87-0) was discontinued, possibly due to lower efficacy or synthetic challenges .
  • The 5-fluoro derivative (CAS 915920-11-5) remains available at high cost (~$620/5g), reflecting either complex synthesis or niche demand .

Biological Activity

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. Its structure can be represented as follows:

C9H8ClN3S\text{C}_9\text{H}_8\text{ClN}_3\text{S}

This compound exhibits various biochemical properties, including interactions with enzymes and proteins that influence cellular functions.

Target Enzymes

This compound primarily targets phosphodiesterases (PDEs), which are crucial for regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, the compound can enhance signaling pathways related to cell growth, differentiation, and apoptosis.

Mode of Action

The mode of action involves:

  • Inhibition of Phosphodiesterase : This leads to increased levels of cAMP and cGMP, which modulate various cellular processes.
  • Interaction with Kinases : The compound can inhibit certain kinases involved in signaling pathways, impacting cell proliferation and survival.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The following table summarizes the antibacterial activity against selected strains:

Microorganism Minimum Inhibitory Concentration (MIC) Method
Staphylococcus aureus0.015 mg/mLBroth Microdilution
Escherichia coli0.030 mg/mLDisc Diffusion
Pseudomonas aeruginosa0.025 mg/mLDisc Diffusion
Candida albicans0.050 mg/mLBroth Microdilution

These results indicate that the compound exhibits promising antibacterial activity comparable to standard antibiotics like Gentamicin.

Anticancer Activity

The anticancer properties of this compound have been studied in various cancer cell lines. Notably, it has shown cytotoxic effects in MCF-7 breast cancer cells with an IC50 value of approximately 25 μM. Flow cytometry analyses revealed that the compound induces apoptosis in these cells by activating caspase pathways.

Case Studies

  • Antimicrobial Efficacy : In a study conducted by Afaf et al., several derivatives of benzimidazole were synthesized and tested for their antibacterial activity. The results indicated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria at various concentrations .
  • Anticancer Research : A recent investigation into the effects of benzimidazole derivatives revealed that this compound significantly inhibited tumor growth in vivo in mice models bearing human cancer xenografts, demonstrating its potential as an anticancer agent .

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